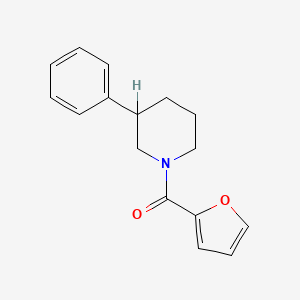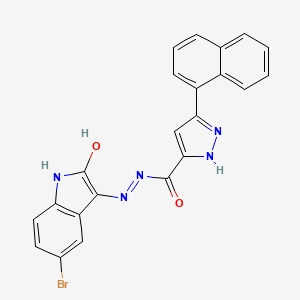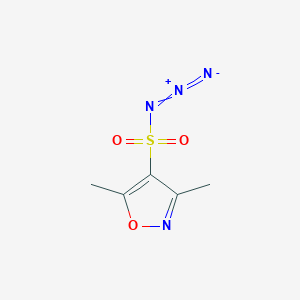![molecular formula C14H12N2OS B2714438 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline CAS No. 443291-92-7](/img/structure/B2714438.png)
5-(benzo[d]thiazol-2-yl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzo[d]thiazol-2-yl)-2-methoxyaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant biological activities, suggesting that they interact with various biological targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with targets related to the pathogenesis of tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may have a significant impact on the cellular processes of mycobacterium tuberculosis .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the reaction conditions may influence the properties and activity of these compounds .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to possess luminescence properties in both cyclic and merocyanine forms . This suggests that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline could interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . This suggests that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized and studied for their spectral and photochromic properties , suggesting that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline may have similar properties.
Metabolic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . This suggests that 5-(1,3-Benzothiazol-2-yl)-2-methoxyaniline could be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d]thiazol-2-yl)-2-methoxyaniline can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically occurs in ethanol as a solvent and is catalyzed by piperidine . Another method involves the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. For instance, the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been reported . This method provides good yields and is considered environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d]thiazol-2-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
5-(benzo[d]thiazol-2-yl)-2-methoxyaniline has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Used in the synthesis of heterocyclic azo dyes.
2-(1,3-Benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile: Exhibits unique luminescence properties.
Uniqueness
5-(benzo[d]thiazol-2-yl)-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIJNZJXLMCTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)
![2-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2714359.png)
![N-[1-(4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2714360.png)





![3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione](/img/structure/B2714368.png)
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)


![8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2714376.png)
![9-butyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2714378.png)
